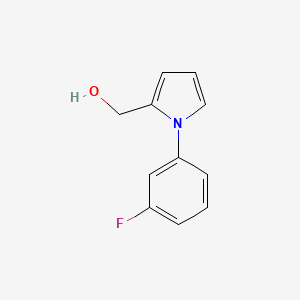
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol: is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
Chemistry: (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is used as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biological probes or as a precursor for bioactive molecules. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of pharmaceuticals. The compound’s unique structure could be explored for its activity against various biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged in the development of new materials with specific functionalities.
相似化合物的比较
Similar Compounds:
(3-Fluorophenyl)methanol: A simpler analog with similar functional groups but lacking the pyrrole ring.
(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)methanol: A structural isomer with the fluorine atom in a different position.
(1-(3-Chlorophenyl)-1H-pyrrol-2-yl)methanol: A compound with a similar structure but with a chlorine atom instead of fluorine.
Uniqueness: (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is unique due to the combination of the fluorophenyl group and the pyrrole ring. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC 名称 |
[1-(3-fluorophenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-7,14H,8H2 |
InChI 键 |
DUGQNELKYPQBBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)


![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)
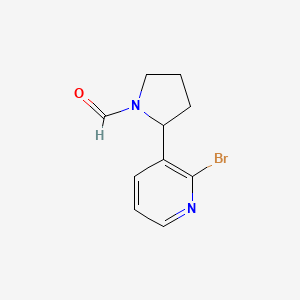
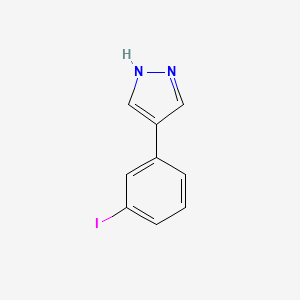
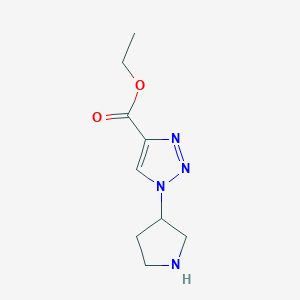
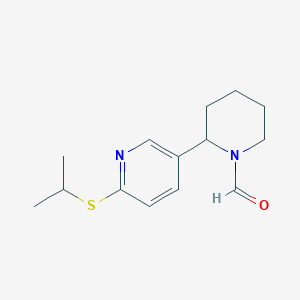
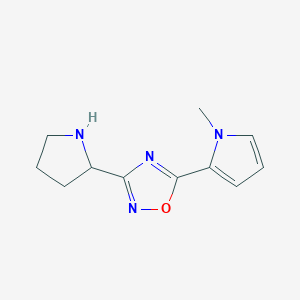

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)



